Bexagliflozin diproline
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Overview
Description
Bexagliflozin diproline is a compound derived from bexagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Bexagliflozin is primarily used to improve glycemic control in adults with type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, thereby increasing glucose excretion and lowering blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bexagliflozin involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the formation of a six-membered ring with one oxygen atom, followed by the attachment of various functional groups . The process involves several reaction conditions, including the use of aromatic hydrocarbons for purification .
Industrial Production Methods
Industrial production of bexagliflozin diproline involves optimizing the synthetic route to achieve high yield and purity. The process includes the conversion of bexagliflozin to its diproline complex, followed by purification using aromatic hydrocarbons .
Chemical Reactions Analysis
Types of Reactions
Bexagliflozin diproline undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
Scientific Research Applications
Bexagliflozin diproline has several scientific research applications, including:
Mechanism of Action
Bexagliflozin diproline exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of glucose, leading to increased urinary glucose excretion and lower blood glucose levels . The molecular targets involved include SGLT2 proteins, and the pathways affected are primarily related to glucose metabolism and renal function .
Comparison with Similar Compounds
Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor used for glycemic control in type 2 diabetes mellitus.
Ertugliflozin: Similar to bexagliflozin but with different pharmacokinetic properties and clinical applications.
Empagliflozin: Known for its cardiovascular benefits in addition to glycemic control.
Uniqueness of Bexagliflozin Diproline
This compound is unique due to its specific molecular structure, which includes a cyclopropyloxyethoxy group at the para position of the peripheral phenyl ring . This structural difference contributes to its distinct pharmacokinetic properties and potential therapeutic benefits, particularly in patients with chronic kidney disease stages 3a and 3b .
Biological Activity
Bexagliflozin diproline is a sodium-glucose co-transporter 2 (SGLT2) inhibitor that has gained attention for its role in managing type 2 diabetes mellitus (T2DM). This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and research findings.
Bexagliflozin functions by selectively inhibiting SGLT2, a protein primarily located in the proximal renal tubule responsible for the reabsorption of glucose from the urine back into the bloodstream. By blocking this transporter, bexagliflozin promotes increased urinary glucose excretion, leading to reduced blood glucose levels independent of insulin sensitivity. This mechanism is crucial for patients with T2DM, as it helps control hyperglycemia effectively.
Pharmacokinetics
- Absorption : Bexagliflozin reaches peak plasma concentrations (Cmax) between 2 to 4 hours post-administration. The pharmacokinetic profile remains consistent across healthy subjects and T2DM patients, with a mean Cmax of 134 ng/mL and an area under the curve (AUC) of 1,162 ng·h/mL in a fasted state .
- Volume of Distribution : The apparent volume of distribution is approximately 262 L.
- Protein Binding : About 93% of bexagliflozin is bound to plasma proteins.
- Metabolism : It is primarily metabolized by UGT1A9 in the liver, yielding pharmacologically inactive metabolites .
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy of bexagliflozin in T2DM patients:
Study Identifier | Duration | Population | Dosage | Outcomes |
---|---|---|---|---|
NCT02390050 | 12 weeks | 292 T2D patients | Monotherapy | Significant reduction in HbA1c |
NCT02715258 | 24 weeks | 207 T2D patients | 20 mg daily | HbA1c reduction by 0.37% (p<0.001) |
NCT01377844 | 96 weeks | 288 T2D patients | Monotherapy | Significant improvement in glycemic control |
NCT03259789 | 24 weeks | 317 T2D patients | Combination with metformin | Non-inferiority to glimepiride plus metformin |
In a notable phase III study (NCT02715258), patients receiving bexagliflozin showed a statistically significant decrease in fasting plasma glucose and body mass compared to placebo . Specifically, those on a regimen of 20 mg daily experienced an average reduction in HbA1c levels by 0.37% and weight loss averaging 1.61 kg over 24 weeks .
Safety Profile
The safety profile of bexagliflozin has been evaluated across multiple studies. Common adverse events include urinary tract infections and genital mycotic infections, though these were comparable to placebo groups . Importantly, no significant differences in serious adverse events were noted between treatment groups.
Summary of Adverse Events
Adverse Event | Incidence in Bexagliflozin Group | Incidence in Placebo Group |
---|---|---|
Urinary tract infections | Higher incidence | Lower incidence |
Genital mycotic infections | Higher incidence | Lower incidence |
Serious adverse events | Comparable | Comparable |
Additional Benefits
Beyond glycemic control, bexagliflozin has shown potential benefits such as:
Properties
CAS No. |
1118567-48-8 |
---|---|
Molecular Formula |
C34H47ClN2O11 |
Molecular Weight |
695.2 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H29ClO7.2C5H9NO2/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18;2*7-5(8)4-2-1-3-6-4/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2;2*4,6H,1-3H2,(H,7,8)/t20-,21-,22+,23-,24+;2*4-/m100/s1 |
InChI Key |
DAQOCDWUCJBXEI-GUJHQGHLSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O.C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |
Canonical SMILES |
C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O.C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Origin of Product |
United States |
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